(S,S,S)-AHPC (hydrochloride)

Vue d'ensemble

Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, often an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .

Synthesis Analysis

The synthesis of amines often involves three steps: condensation with a carbonyl compound, nucleophile addition, and group cleavage .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as Fourier transform infrared, Raman, electron spin resonance, x-ray photoelectron, and x-ray absorption fine structure spectroscopies .Chemical Reactions Analysis

Chemical reaction networks (CRNs), defined by sets of species and possible reactions between them, are widely used to interrogate chemical systems . The discovery of new organic reactions has always been in the focus of synthetic organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques, including those that investigate its solubility, melting point, and reactivity .Applications De Recherche Scientifique

Apoptosis Induction and Cancer Cell Growth

- Interaction with Nuclear Receptors and Apoptosis : Adamantyl-substituted retinoid-related molecules like 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (CD437/AHPN) and 4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC/MM002) are known to induce apoptosis in malignant cells. They bind specifically to the orphan nuclear receptor small heterodimer partner (SHP), promoting interaction with a corepressor complex essential for apoptosis induction (Farhana et al., 2007).

- Effects on Cancer Cell Growth and Apoptosis : The structure-activity relationship of 3-Cl-AHPC analogs indicates the importance of specific groups in apoptotic activity. The interaction of these compounds with SHP is crucial for their inhibitory activity against cancer cell proliferation and apoptosis (Dawson et al., 2008).

Biochemical and Molecular Studies

- Role in Bacterial Survival and Stress Response : Alkyl hydroperoxide reductase subunit C (AhpC) is involved in the detoxification of reactive oxygen species, aiding the survival of pathogenic bacteria under environmental stress or infection. AhpC's role in the induction and maintenance of a viable but nonculturable state in Vibrio parahaemolyticus has been investigated, revealing the protective functions of different ahpC genes against oxidative stress (Wang et al., 2013).

- Oxidative Stress Tolerance in E. coli : The genes encoding alkyl hydroperoxide reductase (ahpC) from Anabaena sp. PCC 7120 introduced into E. coli showed increased growth tolerance under various abiotic stresses, such as temperature, salt, and heavy metal exposure, suggesting a role in oxidative stress tolerance (Mishra et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

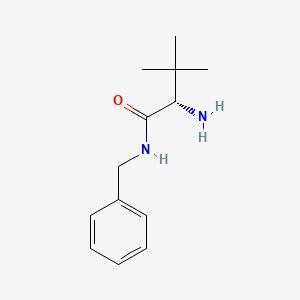

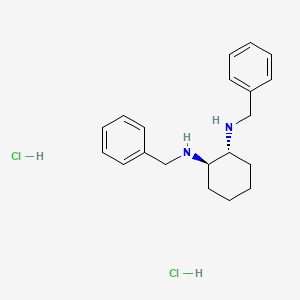

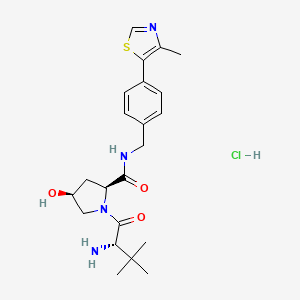

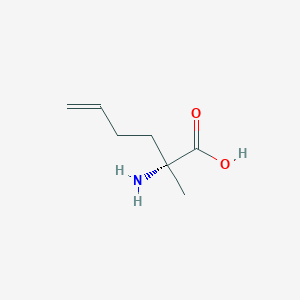

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17-,19+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRTWGCWUBURGU-ITJMAPPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)